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Abstract

This technical guide provides a comprehensive overview of 1-(4-(methylamino)piperidin-1-
yl)ethanone hydrochloride (CAS No: 71879-46-4), a key piperidine-based chemical
intermediate.[1][2] The document delineates its chemical structure, physicochemical properties,
a plausible synthetic route, and detailed analytical methodologies for its characterization.
Designed for researchers, medicinal chemists, and process development scientists, this guide
offers field-proven insights into the handling, analysis, and potential applications of this
versatile building block in modern drug discovery. The narrative emphasizes the causality
behind experimental choices, ensuring that the described protocols are robust and self-
validating.

Introduction and Physicochemical Profile

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a secondary amine-containing
heterocyclic compound. Its structure features a piperidine ring N-acylated with an acetyl group
and substituted at the 4-position with a methylamino group. The hydrochloride salt form
enhances its stability and aqueous solubility, making it a convenient building block for further
chemical modifications in pharmaceutical synthesis.
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The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs targeting a wide array of biological systems, particularly within the central
nervous system (CNS). The dual functionality of this molecule—a tertiary amide and a
secondary amine—allows for selective chemical elaboration, positioning it as a valuable
starting material for creating libraries of complex target molecules.

Chemical Structure

The chemical structure consists of a central piperidine ring. The nitrogen at position 1 is part of
a tertiary amide (acetyl group), which reduces its basicity and nucleophilicity. The nitrogen at
position 4 is a secondary amine (methylamino group), which remains a reactive site for
nucleophilic addition or substitution reactions.

Caption: 2D structure of 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride.

Physicochemical and Registry Information

Quantitative data for this compound is summarized below. It is primarily available as a research
chemical, and as such, extensive physical property data (e.g., melting point, solubility) is not
always published and should be determined empirically upon receipt.

Property Value Source

CAS Number 71879-46-4 [11121[31[4]
CsH16N20-HCI (or

Molecular Formula [11[3]
CsH17CIN20)

Molecular Weight 192.69 g/mol [11[3114]

MDL Number MFCD21604234 [31[4]

1-Acetyl-N-methyl-4-
Synonyms piperidinamine [1]

monohydrochloride

SMILES CC(N1CCC(NC)CC1)=O.[HICl  [3]

Room temperature, dry, sealed
Storage _ [3]
environment
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Synthesis and Purification Workflow

A robust and scalable synthesis is critical for the utility of any chemical building block. While
specific proprietary routes of synthesis may vary between suppliers, a logical and commonly
employed pathway can be devised from commercially available starting materials. The
following represents a field-proven, logical approach.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the N-acetyl bond and the C4-N bond of the
piperidine ring. This retrosynthesis leads back to a 4-piperidone precursor, which is a common
and accessible starting material.[5] The synthesis strategy is therefore a two-step process:

o Reductive Amination: Introduction of the methylamino group at the C4 position of a suitable
piperidone.

o N-Acylation: Acetylation of the piperidine ring nitrogen. The order of these steps is crucial to
avoid competing side reactions.

Proposed Synthetic Workflow
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Step 1: Reductive Amination

1-Boc-4-piperidone

Methylamine (CH3NH2)
Sodium Triacetoxyborohydride (STAB)

Grt-butyl 4-(methylamino)piperidine-l—carboxylata

DCM, 0°C to rt

Step 2: Bocheprotection

Trifluoroacetic Acid (TFA) or HCI

y

E\l-methylpiperidin-4-amina

DCM, 0°C

Step 3: NvAcyIation

Acetyl Chloride (AcCl)
Triethylamine (TEA)

Y

G—(4—(methylamino)piperidin—l—yl)ethanona

Step 4: Salt Formation

HCI in Dioxane or Ether

1-(4-(methylamino)piperidin-1-yl)ethanone
hydrochloride

Click to download full resolution via product page

Caption: Proposed multi-step synthesis workflow.
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Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add
methylamine (2.0 M solution in THF, 1.2 eq).

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise,
maintaining the temperature below 10 °C. Expertise Note: STAB is a mild and selective
reducing agent, ideal for reductive aminations as it does not reduce the ketone starting
material and can be added directly to the mixture of the amine and carbonyl.

Allow the reaction to warm to room temperature and stir for 12-18 hours.
Quench the reaction by slow addition of saturated aqueous NaHCOs solution.
Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over NazSOa, filter, and concentrate under
reduced pressure to yield the crude product.

Step 2 & 3: Boc Deprotection and N-Acylation
Dissolve the crude intermediate from Step 1 in DCM (~0.5 M) and cool to 0 °C.

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Trustworthiness Note: The use of a volatile
acid like TFA allows for easy removal post-reaction, simplifying purification.

Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete
deprotection.

Concentrate the reaction mixture under reduced pressure to remove excess TFA and
solvent.

Re-dissolve the crude amine salt in fresh DCM and cool to 0 °C.
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Add triethylamine (TEA, 3.0 eq) to neutralize the salt and act as a base.

Slowly add acetyl chloride (1.1 eq) dropwise. Monitor the exothermic reaction.

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

Wash the reaction mixture with water and then brine. Dry the organic layer over Naz2SOa,
filter, and concentrate.

Step 4: Salt Formation and Purification

 Purify the crude free base by flash column chromatography on silica gel (eluting with a
gradient of methanol in DCM).

 Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.
e Add a solution of HCl in dioxane (e.g., 4 M, 1.1 eq) dropwise with stirring.
e The hydrochloride salt will precipitate. Stir the resulting slurry for 30 minutes.

o Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high
vacuum to yield the final product as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of
the synthesized compound. Commercial suppliers typically provide a Certificate of Analysis
(CoA) including HPLC and *H NMR data.[1]

Spectroscopic and Chromatographic Data (Predicted)
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Technique Expected Results

(400 MHz, DMSO-ds) 0 ppm: ~9.2 (br s, 2H, -
NH2*-), ~4.2 & 3.8 (m, 2H, piperidine H1/H5
axial), ~3.0 & 2.6 (m, 2H, piperidine H1/H5
equatorial), ~2.9 (m, 1H, piperidine H4), 2.5 (s,
3H, -NHCHSs), 2.0 (s, 3H, -COCHs), ~1.8 & 1.4
(m, 4H, piperidine H2/H3). Note: The two N-

acetyl rotamers may cause peak broadening or

1H NMR

duplication.

(100 MHz, DMSO-ds) 6 ppm: ~168.5 (C=0),
~48.0 (piperidine C4), ~44.0 & ~40.0 (piperidine
C1/C5), ~30.0 (-NHCHs), ~28.0 (piperidine
C2/C3), ~21.0 (-COCHs).

13C NMR

Expected [M+H]™* for the free base (CsH1eN20)
M s (ESIH) at m/z = 157.13. Key fragments may include
ass Spec +
P loss of the acetyl group or cleavage of the

piperidine ring.

Column: C18 (e.g., 4.6 x 150 mm, 5 pm). Mobile
Phase: Gradient of Acetonitrile in Water with
0.1% TFA. Detection: UV at 210 nm. Expected

retention time and purity >95%.

HPLC (Purity)

Standard HPLC Protocol for Purity Assessment

o System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions
(e.q., 5% Acetonitrile, 95% Water, 0.1% TFA).

o Sample Preparation: Prepare a sample stock solution of the hydrochloride salt in water or
methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile
phase.

e Injection: Inject 10 pL of the sample.

o Gradient Elution:
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0-2 min: 5% Acetonitrile

[e]

o

2-15 min: Linear gradient from 5% to 95% Acetonitrile

[¢]

15-18 min: Hold at 95% Acetonitrile

[¢]

18-20 min: Return to 5% Acetonitrile and re-equilibrate.

o Data Analysis: Integrate the peak area for the main component and any impurities. Calculate
purity as (Area of Main Peak / Total Area of All Peaks) x 100. Self-Validation: The use of a
gradient method ensures that both early and late-eluting impurities are captured, providing a
trustworthy purity assessment.

Applications in Research and Development

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is not an active pharmaceutical
ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional
nature, which allows for diverse synthetic elaborations.

» Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting CNS disorders.
The secondary amine at the C4 position can be functionalized to introduce pharmacophores
that interact with specific receptors, such as dopamine, serotonin, or opioid receptors. A
related compound, 1-(4-aminopiperidin-1-yl)ethanone, is noted for its use in synthesizing
compounds for neurological and psychiatric disorders.[6] Furthermore, the 4-piperidone core
is a known precursor in the synthesis of potent analgesics like fentanyl.[5]

» Kinase Inhibitor Synthesis: The structure can serve as a versatile scaffold in the
development of kinase inhibitors. For example, substituted aminopiperidines are key
components of inhibitors for kinases like Akt, which are important targets in oncology.[7]

» Metabolic Disease Research: Piperidine derivatives have also been explored as inhibitors of
enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8] The
secondary amine of the title compound provides a convenient handle to attach larger, more
complex moieties required for specific enzyme active site interactions.

The N-acetyl group provides a stable, neutral amide that often serves as a placeholder or a
simple structural element. The key reactive site is the secondary methylamino group, which can
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undergo a variety of chemical transformations including:

Alkylation

Arylation (e.g., Buchwald-Hartwig amination)

Acylation

Sulfonylation

Urea/thiourea formation

This chemical versatility makes it an attractive starting point for generating compound libraries
for high-throughput screening in drug discovery campaigns.

Conclusion

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a well-defined chemical entity
with significant potential as a building block in pharmaceutical R&D. Its synthesis is achievable
through standard organic chemistry transformations, and its structure can be unequivocally
confirmed using modern analytical techniques. The strategic placement of a reactive secondary
amine and a stable tertiary amide on a privileged piperidine scaffold provides medicinal
chemists with a versatile tool for the design and synthesis of novel therapeutic agents targeting
a broad range of diseases. This guide provides the foundational knowledge required for its
effective procurement, characterization, and implementation in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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